Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf), CAS 80522-42-5, is a highly reactive silylating agent used to introduce the sterically demanding triisopropylsilyl (TIPS) protecting group onto alcohols and other nucleophilic functional groups. As a triflate, it offers significantly higher reactivity than the corresponding silyl chloride (TIPSCl), enabling reactions under milder conditions. The primary procurement driver for TIPSOTf is the exceptional stability of the resulting TIPS ether, which is crucial for complex, multi-step syntheses requiring orthogonal protection strategies and tolerance to a broad range of non-fluoride-based reagents.
Substituting Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) with seemingly similar reagents is a common cause of failed or low-yielding synthetic steps. Using less sterically hindered silyl triflates, such as tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), results in a protected alcohol with significantly lower stability to both acidic and basic conditions, compromising orthogonal deprotection strategies in multi-step synthesis. Conversely, substituting with the less reactive Triisopropylsilyl chloride (TIPSCl) often requires harsher conditions (e.g., stronger bases, higher temperatures) which can be incompatible with sensitive substrates and lead to lower yields or side reactions. Therefore, the specific combination of high reactivity from the triflate leaving group and high stability from the bulky TIPS group makes TIPSOTf the necessary choice for specific, demanding applications where both properties are critical.
The triisopropylsilyl (TIPS) ether derived from TIPSOTf offers substantially greater stability under acidic conditions compared to the tert-butyldimethylsilyl (TBS) ether formed from TBSOTf. The relative rate of acidic hydrolysis for a TIPS ether is approximately 700 times slower than for a TBS ether, and over 20,000,000 times slower than for a Trimethylsilyl (TMS) ether. This allows for the selective cleavage of TBS, TES, and TMS ethers using mild acidic conditions (e.g., PPTS, AcOH) while leaving the TIPS group completely intact, a critical requirement for complex synthetic routes.
| Evidence Dimension | Relative rate of acidic hydrolysis (vs TMS ether = 1) |
| Target Compound Data | TIPS Ether: ~0.000033 (calculated from TBS=7 and TIPS being ~700x more stable than TBS) |
| Comparator Or Baseline | TBS Ether: 7; TES Ether: 64; TMS Ether: 1 |
| Quantified Difference | A TIPS ether is ~700-fold more stable to acidic hydrolysis than a TBS ether. |
| Conditions | Standard acidic hydrolysis conditions (e.g., aqueous acetic acid). |
This exceptional stability enables reliable, selective deprotection of other silyl groups, preventing loss of the TIPS group and maximizing overall yield in multi-step syntheses.
The high reactivity of TIPSOTf, driven by the triflate leaving group, allows for the efficient protection of sterically demanding secondary and even some tertiary alcohols that react poorly or not at all with the less reactive TIPSCl. For example, while TIPSCl requires forcing conditions, TIPSOTf in the presence of a non-nucleophilic base like 2,6-lutidine can silylate hindered alcohols in good yields under milder conditions. In one study focused on synthesizing complex carbon nanohoops, reaction of a hindered diol with TIPSOTf provided the rearranged protected product in 34% yield, whereas no reaction was observed with less reactive silylating agents under similar conditions, highlighting its unique ability to engage challenging substrates.
| Evidence Dimension | Yield of silylated product with a sterically hindered alcohol |
| Target Compound Data | TIPSOTf: Enables reaction, providing 34% yield of a rearranged silylated product. |
| Comparator Or Baseline | TIPSCl: Requires more forcing conditions (e.g., imidazole, heat) and is often lower yielding or unreactive with highly hindered substrates. |
| Quantified Difference | TIPSOTf can successfully silylate substrates where less reactive silyl chlorides are ineffective. |
| Conditions | Reaction with a sterically hindered diol in the presence of 2,6-lutidine. |
For complex molecules with congested reaction sites, TIPSOTf is often the only viable reagent to install the highly stable TIPS group, preventing the need for a complete redesign of the synthetic strategy.
In glycosylation reactions, the choice of silylating agent and resulting protecting groups dramatically influences stereochemical outcomes. The use of bulky silyl groups like TIPS can lock the conformation of a glycosyl donor, leading to high stereoselectivity that is not achievable with smaller groups like TMS or TES. For instance, glycosylations with TMSOTf as a promoter are common, but the stereoselectivity is often dictated by the existing protecting groups on the sugar. By using TIPSOTf to install a conformation-directing TIPS group, chemists can achieve specific anomeric outcomes (α vs. β selectivity) that are otherwise difficult to obtain, a crucial factor in the synthesis of oligosaccharides and glycoconjugates.
| Evidence Dimension | Stereoselectivity in glycosylation reactions |
| Target Compound Data | Installation of TIPS groups using TIPSOTf can enforce specific donor conformations, leading to high α- or β-selectivity. |
| Comparator Or Baseline | Smaller silyl groups (TMS, TES) or acyl groups often provide lower or different stereoselectivity under the same glycosylation conditions. |
| Quantified Difference | Can shift selectivity from poor (e.g., 1:1 α/β) to high (e.g., >10:1 α/β) by inducing a conformational bias. |
| Conditions | Lewis-acid promoted glycosylation of silyl-protected glycosyl donors. |
This enables the synthesis of the correct, biologically active stereoisomer, avoiding the production of difficult-to-separate diastereomers and ensuring the efficacy of the final compound.
When a synthetic plan requires multiple hydroxyl groups to be deprotected at different stages, TIPSOTf is used to protect the most critical alcohol. Its resulting TIPS ether will survive the mild acidic conditions used to cleave less stable TBS or TES ethers, ensuring maximum preservation of molecular complexity until the final stages of the synthesis.
In the synthesis of natural products or advanced pharmaceutical intermediates, a key hydroxyl group may be located in a sterically crowded environment. TIPSOTf's high reactivity makes it the reagent of choice for efficiently silylating these challenging positions where TIPSCl would be ineffective, enabling subsequent transformations on other parts of the molecule.
For the synthesis of complex carbohydrates where a specific anomeric linkage is required, TIPSOTf is used to install bulky TIPS ethers on the glycosyl donor. These groups direct the stereochemical course of the glycosylation reaction, providing high selectivity for the desired isomer and simplifying purification.
Corrosive